Synthetic Versatility via Bromine Handle Compared to Unbrominated 4-Butylpyrimidine
4-Bromo-6-butylpyrimidine possesses a bromine atom at the 4-position that enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings [1]. In contrast, the unbrominated analog 4-butylpyrimidine (CAS 28918-79-8) lacks this reactive halogen handle, rendering it incapable of undergoing these transformations without prior functionalization. This difference constitutes a binary synthetic capability: the brominated compound provides a direct entry point for C-C bond formation, while the non-halogenated analog requires additional synthetic steps to achieve comparable diversification.
| Evidence Dimension | Participation in palladium-catalyzed cross-coupling reactions |
|---|---|
| Target Compound Data | Reactive (bromine at 4-position present) |
| Comparator Or Baseline | 4-Butylpyrimidine: Non-reactive (no halogen handle) |
| Quantified Difference | Qualitative: reactive vs. non-reactive; enables vs. precludes direct cross-coupling |
| Conditions | Standard Suzuki/Stille coupling conditions; brominated pyrimidines as electrophilic partners |
Why This Matters
For synthetic chemists, the presence of the bromine handle eliminates the need for additional halogenation steps, reducing synthesis time and improving overall yield in library generation.
- [1] Kuujia. Cas no 1694560-61-6 (4-Bromo-6-butylpyrimidine). Applications. View Source
